molecular formula C6H12O2<br>(CH3)2C(OH)CH2COCH3<br>C6H12O2 B1670379 Diacetone alcohol CAS No. 123-42-2

Diacetone alcohol

Cat. No. B1670379
CAS RN: 123-42-2
M. Wt: 116.16 g/mol
InChI Key: SWXVUIWOUIDPGS-UHFFFAOYSA-N
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Description

Diacetone Alcohol is an organic compound with the formula CH3C(O)CH2C(OH)(CH3)2, also known as DAA . This colorless liquid is a common synthetic intermediate used for the preparation of other compounds and is also used as a solvent .


Synthesis Analysis

Diacetone Alcohol is formed via the aldol reaction of two equivalents of acetone . The aldol reaction of bio-acetone in the presence of a strongly basic ion exchange resin was carried out with and without the addition of water in a temperature range between -30°C and 45°C .


Molecular Structure Analysis

The molecular formula of Diacetone Alcohol is C6H12O2 . Its average mass is 116.158 Da and its monoisotopic mass is 116.083733 Da .


Chemical Reactions Analysis

The aldol reaction of acetone leads to 4-hydroxy-4-methyl-2-pentanone, commonly referred to as Diacetone Alcohol (DAA), followed by a dehydration to form mesityl oxide (MO) .


Physical And Chemical Properties Analysis

Diacetone Alcohol is a colorless liquid . It has a density of 0.938 g/cm3, a melting point of -47°C, and a boiling point of 166°C . It is moderately soluble in water and soluble in most organic solvents .

Scientific Research Applications

Electrosynthetic Pathway

Diacetone alcohol is produced via the electrosynthetic aldol condensation of acetone. This process occurs at the cathode in an electrochemical setup, demonstrating a unique pathway for synthesizing DAA. The study highlighted the detrimental effect of water in the electrolyte on the reaction, providing insights into optimizing the synthesis process for better yields of diacetone alcohol (Pauwels et al., 2016).

Reactive Distillation for Production

Research has explored the simultaneous production of diacetone alcohol and mesityl oxide from acetone using reactive distillation. This method leverages the dimerization and subsequent dehydration of acetone, employing a cation exchange resin as a catalyst. The study aimed to minimize undesired side-products and provided a comprehensive understanding of the effects of various parameters on the product ratio of DAA to mesityl oxide (Thotla et al., 2007).

Membrane Pervaporation for Separation

The separation of diacetone alcohol-water mixtures via membrane pervaporation demonstrates the application of this technique in processing chemical mixtures. Using specific membranes, the process achieved successful separation, emphasizing the potential for industrial application in purifying diacetone alcohol from aqueous solutions (Slater et al., 2006).

Synthesis of Jet Fuel Range Cycloalkanes

Diacetone alcohol, derived from lignocellulose, has been utilized in the synthesis of jet fuel range branched cycloalkanes. This application highlights the role of DAA as an intermediate in producing high-density, low-freezing-point bio-jet fuels, showcasing the potential of biomass-derived chemicals in sustainable aviation fuel production (Chen et al., 2016).

Catalytic Activity in Condensation Reactions

The catalytic properties of diacetone alcohol in the condensation reactions of acetone and furfural over various catalysts have been investigated. These studies underline the significance of DAA in facilitating chemical reactions that produce valuable compounds for industrial applications, such as fuel components and chemical intermediates (Hora et al., 2014).

Safety And Hazards

Diacetone Alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes serious eye irritation . It may also cause respiratory irritation . The permissible exposure limit (PEL) is 50 ppm (240 mg/m3) .

Future Directions

The global Diacetone Alcohol market stood at approximately 900 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4% during the forecast period until 2032 . The demand for Diacetone Alcohol as a chemical intermediate is anticipated to increase due to the expansion of the plastics industry, which is being fueled by the packaging industry .

properties

IUPAC Name

4-hydroxy-4-methylpentan-2-one
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InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
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InChI Key

SWXVUIWOUIDPGS-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)O
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Molecular Formula

C6H12O2, Array
Record name DIACETONE ALCOHOL
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DSSTOX Substance ID

DTXSID6024917
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Molecular Weight

116.16 g/mol
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Physical Description

Diacetone alcohol appears as a clear colorless liquid with a pleasant odor. Flash point below 141 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a faint, minty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, minty odor.
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Record name 2-Pentanone, 4-hydroxy-4-methyl-
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Record name DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE)
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Boiling Point

328 °F at 760 mmHg (USCG, 1999), 167.9 °C AT 760 MM HG; 108.2 °C AT 100 MM HG; 72.0 °C AT 20 MM HG; 58.8 °C AT 10 MM HG; 22.0 °C AT 1.0 MM HG, 164.00 to 166.00 °C. @ 760.00 mm Hg, 169-171 °C, 334 °F
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Flash Point

125 °F (USCG, 1999), 66 °C, 66 °C (OPEN CUP); COMMERCIAL GRADE IS 8 °C (CLOSED CUP) & 13 °C (OPEN CUP), 58 °C c.c., 125 °F
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Record name DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE)
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Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH WATER, ALCOHOL, ETHER, OTHER SOLVENTS, Water solubility of 1.0X10+6 mg/l, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Density

0.938 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9306 @ 25 °C/4 °C (0.940 FOR TECHNICAL GRADE), PERCENT IN SATURATED AIR: 0.13 (20 °C); DENSITY OF SATURATED AIR: 1.005 (AIR= 1), Relative density (water = 1): 0.93, 0.94
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Vapor Density

4.0 (AIR= 1.00), Relative vapor density (air = 1): 4.0
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Vapor Pressure

3.62 mmHg (USCG, 1999), 1.71 [mmHg], 0.97 MM HG AT 20 °C, Vapor pressure, kPa at 20 °C: 0.108, 1 mmHg
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Impurities

TECHNICAL GRADE CONTAINS UP TO 15% ACETONE.
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Product Name

Diacetone Alcohol

Color/Form

COLORLESS LIQUID, Colorless liquid., Faint, minty odor.

CAS RN

123-42-2
Record name DIACETONE ALCOHOL
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Melting Point

-45 °F (USCG, 1999), -44 °C, -47 °C, -47 °F
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Synthesis routes and methods

Procedure details

Cobalt 2-ethylhexanoate was diluted with a solvent in a weight ratio of ethanol:acetylacetone=100:10 to a solid content of 5 wt % as calculated as oxide (solution J) Solution A1, solution C1, solution H and solution J were mixed in a weight ratio of solution A1 :solution C1 :solution H:solution J=40:15:30:15, and heat treatment was conducted at 40° C. for 20 minutes. Then, the solution was diluted with a solvent in a mixed solvent in a weight ratio of water:ethanol:propylene glycol monomethyl ether acetate:IPA:diacetone alcohol=5.3:22.5:38:23:10 to a solid content of 1.2 wt % to obtain a coating solution for a colored antistatic film.
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solution H
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solution J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6,230
Citations
O SIDS - 2002 - Citeseer
Oral LD50 of diacetone alcohol is more than 4,000 mg/kg. This chemical is moderately irritating to skin and irritating to eyes but there is no available data for sensitisation. In oral rat …
Number of citations: 1 citeseerx.ist.psu.edu
FH Westheimer, H Cohen - Journal of the American Chemical …, 1938 - ACS Publications
… the fact that variation of the concentration of diacetone alcohol from 0.5 to 2%, keeping other … molar methylammonium chloride and 5% diacetone alcohol was allowed to come to equi- …
Number of citations: 90 pubs.acs.org
ETJ Fuge, ST Bowden, WJ Jones - The Journal of Physical …, 1952 - ACS Publications
… Diacetone Alcohol.—The purest obtainable substance was … The latent heat thus calculated for diacetone alcohol between 30 … , thedata for diacetone alcohol are not includedin Table IV. …
Number of citations: 46 pubs.acs.org
CC French - Journal of the American Chemical Society, 1929 - ACS Publications
Introduction In recent papers Ákerlof1 has presented the results of a careful study of the catalytic decomposition of diacetone alcohol by strong bases in aqueous solution, with and …
Number of citations: 23 pubs.acs.org
GG Podrebarac, FTT Ng, GL Rempel - Chemical Engineering Science, 1998 - Elsevier
Experimental data for the production of diacetone alcohol (DAA) with catalytic distillation (CD) are presented and discussed. CD has several advantages over conventional fixed-bed …
Number of citations: 69 www.sciencedirect.com
D Rios, G Schoendorff, MJ Van Stipdonk… - Inorganic …, 2012 - ACS Publications
… and diacetone alcohol ligands. It is shown that solutions containing diacetone alcohol ligands can … Calculations confirm that complexes with up to four diacetone alcohol ligands can be …
Number of citations: 23 pubs.acs.org
RM Pollack, S Ritterstein - Journal of the American Chemical …, 1972 - ACS Publications
… from diacetone alcohol was monitored at 260 nm at a concentration of diacetone alcohol of … The formation of the ketimine from diacetone alcohol and Ŧ-propylamine was measured at …
Number of citations: 21 pubs.acs.org
PD Shank, TJ Slaga, PW Snyder - 2020 - cir-safety.org
… The in vitro dermal penetration rate of radiolabeled Diacetone Alcohol spiked with non-radiolabeled Diacetone Alcohol was studied in human cadaver skin taken from the abdominal …
Number of citations: 1 www.cir-safety.org
SH McAllister, WA Bailey Jr… - Journal of the American …, 1940 - ACS Publications
… vapor phase reactions of diacetone alcohol. … of the diacetone alcohol to acetone as the result of the extended time of contact with the hot metallic surfaces before the diacetone alcohol …
Number of citations: 31 pubs.acs.org
S Thotla, V Agarwal, SM Mahajani - Chemical Engineering Science, 2007 - Elsevier
Dimerization of acetone (Ac) yields diacetone alcohol (DAA), which on further dehydration gives mesityl oxide (MO) along with various side-products. The reacting system is a …
Number of citations: 43 www.sciencedirect.com

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